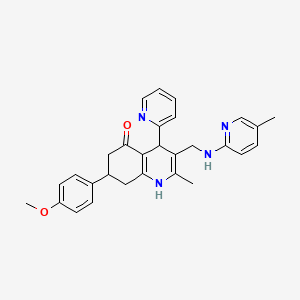
7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic rings or the heterocyclic core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other advanced technologies.
Wirkmechanismus
The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline and tetrahydroquinoline derivatives, such as:
- 2-Methylquinoline
- 4-Methoxyquinoline
- 5-Methyl-2-pyridinamine
Uniqueness
What sets 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one apart is its unique combination of functional groups and structural elements
Eigenschaften
| 476483-13-3 | |
Molekularformel |
C29H30N4O2 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
7-(4-methoxyphenyl)-2-methyl-3-[[(5-methylpyridin-2-yl)amino]methyl]-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C29H30N4O2/c1-18-7-12-27(31-16-18)32-17-23-19(2)33-25-14-21(20-8-10-22(35-3)11-9-20)15-26(34)29(25)28(23)24-6-4-5-13-30-24/h4-13,16,21,28,33H,14-15,17H2,1-3H3,(H,31,32) |
InChI-Schlüssel |
OQIXNGMPGJYSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NCC2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



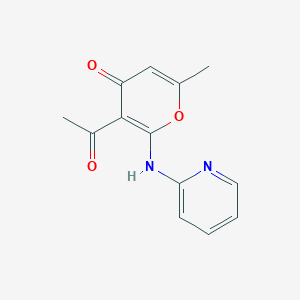
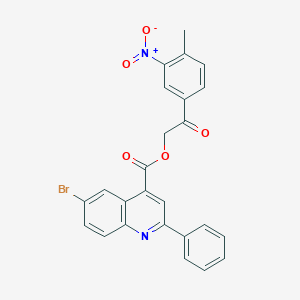

![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)

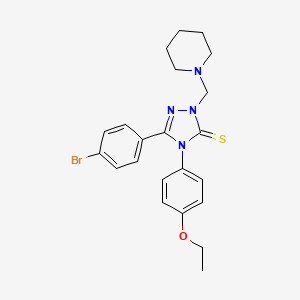
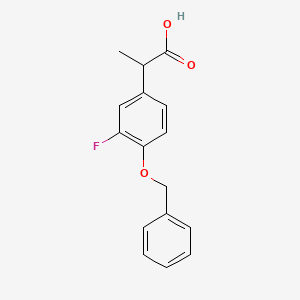
![Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050411.png)

![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)
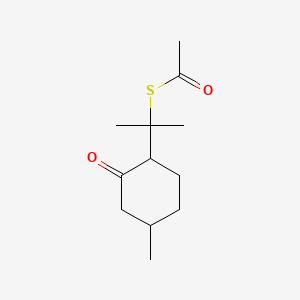

![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)
